molecular formula C8H12O4 B150888 (1S,2S)-cyclohexane-1,2-dicarboxylic acid CAS No. 21963-41-7

(1S,2S)-cyclohexane-1,2-dicarboxylic acid

Cat. No.: B150888
CAS No.: 21963-41-7
M. Wt: 172.18 g/mol
InChI Key: QSAWQNUELGIYBC-WDSKDSINSA-N
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Description

(1S,2S)-Cyclohexane-1,2-dicarboxylic acid (CHDA) is a chiral cycloaliphatic dicarboxylic acid with two carboxylic acid groups in a vicinal (1,2) configuration on a cyclohexane ring. Its enantiomeric pair, (1R,2R)-CHDA, and diastereomers like (1R,2S)-CHDA (), are critical in asymmetric synthesis, catalysis, and polymer chemistry. CHDA derivatives, such as diisononyl esters (DINCH), are widely used as non-phthalate plasticizers in PVC products (). The (1S,2S) enantiomer has demonstrated utility in enantioselective catalysis, as seen in Robinson-type annulation reactions (), and as a precursor for β-amino acids ().

Properties

IUPAC Name

(1S,2S)-cyclohexane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAWQNUELGIYBC-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879215
Record name trans-Cyclohexane-1,2-dicarboxylic acid
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21963-41-7, 2305-32-0
Record name (1S,2S)-1,2-Cyclohexanedicarboxylic acid
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Record name 1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel-
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Record name trans-Cyclohexane-1,2-dicarboxylic acid
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Record name (1S,2S)-1,2-Cyclohexanedicarboxylic Acid
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Preparation Methods

Rhodium-Catalyzed Hydrogenation with Product Recycling

In U.S. Patent 4,754,064, isophthalic acid undergoes hydrogenation in aqueous or acetic acid solvent at 90–140°C under 300–1,800 psig hydrogen pressure. A rhodium catalyst (e.g., 5% Rh/C) facilitates the reduction, achieving >90% yield of racemic cyclohexane-1,2-dicarboxylic acid. Critically, recycling 5–20% of the product stream back into the reactor accelerates the reaction by increasing dissolved acid concentration, reducing batch time by 50%.

Key Conditions:

ParameterValue
CatalystRh/C (5 wt%)
Temperature100–110°C
Pressure500–1,500 psig
SolventWater or acetic acid
Yield90–96%

This method produces racemic material, necessitating downstream resolution to isolate the (1S,2S)-enantiomer.

Resolution of Racemic Cyclohexane-1,2-Dicarboxylic Acid

Racemic cyclohexane-1,2-dicarboxylic acid synthesized via hydrogenation requires enantiomeric resolution. Patent WO2014102808A1 details a cost-effective industrial process using chiral amines.

Diastereomeric Salt Formation with R-1-Phenylethylamine

Racemic cyclohexane-1,2-dicarboxylic acid reacts with R-1-phenylethylamine in ethanol, forming diastereomeric salts. The (1R,2R)-enantiomer selectively crystallizes as the amine salt, leaving the (1S,2S)-enantiomer in solution. After filtration, the salt is treated with hydrochloric acid to liberate (1R,2R)-acid, while the mother liquor is processed to recover (1S,2S)-acid.

Optimization Highlights:

  • Solvent: Ethanol maximizes salt solubility differences.

  • Amine Recovery: 95% of R-1-phenylethylamine is reclaimed via chloroform extraction, reducing costs.

  • Purity: Hexane washing yields >99% enantiomerically pure product.

To obtain (1S,2S)-acid, the resolution employs S-1-phenylethylamine, though this variant is less commonly reported due to commercial amine availability.

Stereoselective Hydrogenation of Cyclohexene Derivatives

Hydrogenating pre-formed cyclohexene dicarboxylic acids offers a stereocontrolled route. U.S. Patent 2,794,811 discloses the hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride to cis-cyclohexane-1,2-dicarboxylic anhydride, which hydrolyzes to the target acid.

Nickel-Catalyzed Anhydride Hydrogenation

Molten cis-4-cyclohexene-1,2-dicarboxylic anhydride is hydrogenated at 150°C using a silica-supported nickel catalyst. The absence of solvent prevents byproduct formation, yielding cis-cyclohexane anhydride with >95% stereoretention. Hydrolysis with aqueous NaOH followed by acidification produces (1S,2S)-acid if the starting anhydride is enantiopure.

Advantages:

  • Stereochemical Fidelity: Retains cis configuration from precursor.

  • Solvent-Free: Reduces purification complexity.

Comparative Analysis of Methods

MethodStarting MaterialCatalystResolution Required?Enantiomeric ExcessYield
Rhodium HydrogenationIsophthalic acidRh/CYesRacemic90–96%
Amine ResolutionRacemic acidNoneNo>99%40–60%
Nickel HydrogenationCyclohexene anhydrideNi/SiO₂Depends on precursorUp to 99%85–92%

Industrial-Scale Considerations

The rhodium-catalyzed method suits high-volume production due to rapid reaction rates and catalyst recyclability . However, resolution remains costly unless chiral pools or asymmetric catalysis are integrated. Emerging approaches, such as enzymatic resolution or chiral auxiliaries, promise to enhance efficiency but lack industrial validation.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block
The compound serves as a crucial chiral building block in the synthesis of complex organic molecules and pharmaceuticals. Its stereochemical configuration allows for the creation of enantiomerically pure compounds, which are essential in drug development .

Polymer Synthesis
In polymer chemistry, this compound is utilized to produce various polymers and resins. Its ability to form diester linkages enhances the mechanical properties of the resulting materials .

ApplicationDescription
Chiral SynthesisUsed to create enantiomerically pure compounds.
Polymer ProductionForms diester linkages for enhanced material properties.

Biological Research

Cytotoxicity and Anticancer Properties
Recent studies have highlighted the cytotoxic effects of this compound on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound and its derivatives exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation at low concentrations. For example:

Cell LineIC50 (µg/mL)Viability (%)
HepG24267.7
MCF-710078.14
HaCaT>25082.23
NIH 3T3>50096.11

These findings suggest that while the compound shows promise as an anticancer agent, it also exhibits lower toxicity towards normal cell lines compared to malignant ones.

Endocrine Disruption Potential
Research has also focused on the metabolites of this compound regarding their role in endocrine disruption. A study involving urinary concentrations of these metabolites found associations with reproductive health markers in women undergoing IVF treatments. This suggests potential implications for reproductive health monitoring .

Medical Applications

Drug Development
The compound is explored for its potential use in drug development as a precursor for active pharmaceutical ingredients (APIs). Its ability to modulate biological pathways makes it a candidate for further investigation in therapeutic applications .

Industrial Applications

Production of Resins and Other Chemicals
In industrial settings, this compound is used in the production of various resins and other industrial chemicals. Its chemical stability and reactivity make it suitable for large-scale applications .

Case Study 1: Cytotoxic Activity Assessment

In a controlled study assessing the cytotoxicity of this compound derivatives on cancer cells using MTT assays, researchers concluded that the compound's derivatives could selectively target cancer cells while sparing normal cells. This highlights their therapeutic potential in oncology.

Case Study 2: Urinary Metabolite Analysis

A cohort study analyzed urinary concentrations of cyclohexane dicarboxylic acid metabolites among women undergoing fertility treatments. The findings indicated a correlation between metabolite levels and hormonal responses during IVF cycles, suggesting potential implications for reproductive health monitoring.

Comparison with Similar Compounds

Positional Isomerism

CHDA’s reactivity and applications differ markedly from positional isomers:

  • Cyclohexane-1,3-dicarboxylic acid (CAS 2305-30-8): The meta-configuration reduces steric strain but diminishes catalytic efficiency in enamine-iminium activation compared to vicinal 1,2-diacids ().
  • Cyclohexane-1,4-dicarboxylic acid : Used in synthesizing soluble epoxide hydrolase inhibitors, its transannular distance alters substrate binding compared to 1,2-CHDA ().

Table 1: Physical Properties of Cyclohexane Dicarboxylic Acid Isomers

Isomer Molecular Weight Retention Index (Avg.) Key Applications
(1S,2S)-1,2-CHDA 172.18 g/mol N/A Catalysis, β-amino acid synthesis
1,3-CHDA 172.18 g/mol 3074.6* Intermediate in polymer chemistry
1,4-CHDA 172.18 g/mol 3089.7* Epoxide hydrolase inhibitors

*Data from di(n-nonyl) ester derivatives ().

Enantiomeric and Diastereomeric Comparisons

(1S,2S)- vs. (1R,2R)-CHDA

  • Enantioselectivity : Chiral porphyrin dimers exhibit higher binding affinity for (1R,2R)-CHDA, with racemic mixtures showing competitive complexation ().
  • Synthetic Utility: Both enantiomers serve as precursors for β-peptides, but (1R,2R)-CHDA-derived amino acids show distinct helical conformations ().

Diastereomers: (1S,2S)- vs. (1R,2S)-CHDA

  • The (1R,2S) diastereomer has a distinct molecular conformation, with a formal charge of 0 and 24 non-aromatic bonds (). This stereochemical difference impacts biological activity and crystallization behavior.

Comparison with Cyclopropane and Phthalate Analogs

Cyclopropane-1,2-Dicarboxylic Acid

  • Synthesized via condensation reactions, the cyclopropane ring introduces strain, enhancing reactivity in ring-opening reactions compared to CHDA’s stable cyclohexane backbone ().

Phthalate Esters vs. CHDA-Based Plasticizers

  • DINCH (Diisononyl CHDA): Oxidized metabolites like MHiNCH and MCOCH () exhibit lower bioaccumulation than phthalate metabolites (e.g., MEHP).
  • Retention Indices: Di(n-nonyl) CHDA esters (retention index: 3074.6) elute faster than phthalates (3257.6), reflecting differences in polarity and stability ().

Table 2: Metabolite Comparison: CHDA vs. Phthalate Derivatives

Compound Primary Metabolites Excretion Rate (%) Toxicity Profile
DINCH MHiNCH, MCOCH, OH-MINCH 10.7–14.5* Lower endocrine disruption
DEHP (Phthalate) MEHP, MEHHP, MEOHP 5–15 Higher hepatotoxicity

*Data from urinary metabolite studies ().

Biological Activity

(1S,2S)-Cyclohexane-1,2-dicarboxylic acid, also known as trans-1,2-cyclohexanedicarboxylic acid, is a bicyclic organic compound with significant biological implications. This compound has garnered attention due to its potential applications in pharmaceuticals and its role as a metabolite in various biological systems. The following sections explore its biological activities, synthesis, and implications based on current research.

  • Molecular Formula : C8H12O4
  • Molecular Weight : 172.18 g/mol
  • CAS Number : 21963-41-7
  • Solubility : Soluble in acetone.

1. Cytotoxicity and Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound and its derivatives on various cancer cell lines. For instance, a study investigated the cytotoxic activity of related compounds against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation at low concentrations .

Cell LineIC50 (µg/mL)Viability (%)
HepG24267.7
MCF-710078.14
HaCaT>25082.23
NIH 3T3>50096.11

These results suggest that while the compound shows promise as an anticancer agent, it also exhibits lower toxicity towards normal cell lines compared to malignant ones.

2. Endocrine Disruption Potential

Another area of research focuses on the metabolites of this compound, particularly its role in endocrine disruption. A study involving urinary concentrations of cyclohexane dicarboxylic acid metabolites found associations with reproductive health markers in women undergoing IVF treatments. The study suggested that certain metabolites could act as peroxisome proliferator-activated receptor (PPAR) agonists, potentially influencing metabolic pathways and reproductive health .

Synthesis and Derivative Formation

The synthesis of this compound has been explored extensively for creating various derivatives with enhanced biological activity. For example, researchers synthesized C2-symmetric derivatives which were evaluated for their self-assembly properties and potential therapeutic applications . The formation of diastereomeric salts from this compound was also studied to improve solubility and bioavailability.

Case Study 1: Cytotoxic Activity Assessment

In a controlled study assessing the cytotoxicity of this compound derivatives on cancer cells, researchers utilized MTT assays to determine cell viability across different concentrations. The study concluded that the compound's derivatives could selectively target cancer cells while sparing normal cells, highlighting their therapeutic potential .

Case Study 2: Urinary Metabolite Analysis

A cohort study analyzed urinary concentrations of cyclohexane dicarboxylic acid metabolites among women undergoing fertility treatments. The findings indicated a correlation between metabolite levels and hormonal responses during IVF cycles, suggesting potential implications for reproductive health monitoring .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for enantioselective preparation of (1S,2S)-cyclohexane-1,2-dicarboxylic acid?

  • Methodological Answer : The compound can be synthesized via stereoselective hydrogenation of cyclohexene-1,2-dicarboxylic acid derivatives (e.g., using chiral catalysts) or resolution of racemic mixtures. For example, (1R,2R)- and (1S,2S)-enantiomers are separated via diastereomeric salt formation using chiral amines like (R)- or (S)-1-phenethylamine . Another approach involves substituting cyclohexane-1,4-dicarboxylic acid with the 1,2-isomer in esterification reactions using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents .

Q. How can researchers confirm the enantiopurity of this compound?

  • Methodological Answer : Enantiopurity is validated using chiral HPLC or polarimetry. Nuclear magnetic resonance (NMR) with chiral solvating agents can distinguish diastereomers, while X-ray crystallography of diastereomeric salts (e.g., with 1-phenethylamine) provides definitive stereochemical confirmation .

Q. What analytical techniques are critical for characterizing derivatives of this compound?

  • Methodological Answer :

  • Mass spectrometry (MS) and NMR (1H, 13C) are essential for structural elucidation .
  • Infrared (IR) spectroscopy identifies functional groups like carboxylic acids (stretching at ~2500–3300 cm⁻¹ for O-H and ~1700 cm⁻¹ for C=O) .
  • Thermogravimetric analysis (TGA) assesses thermal stability, particularly for polymer additives derived from the compound .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in catalysis?

  • Methodological Answer : The cis-1,2-diacid configuration enhances chelation with metal ions (e.g., Zn²⁺ or Cu²⁺), making it effective in asymmetric catalysis. For example, its hemilabile amide derivatives act as chiral ligands in enantioselective C–C bond-forming reactions . Steric effects from the cyclohexane ring also modulate substrate binding in enzyme-mimetic systems .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodological Answer :

  • Dose-response studies : Test derivatives across a wide concentration range to identify non-monotonic effects (e.g., endocrine disruption at low doses vs. cytotoxicity at high doses) .
  • Metabolite profiling : Use LC-MS to track in vitro/in vivo metabolite formation (e.g., monohydroxy esters) that may explain divergent bioactivities .
  • Computational modeling : Apply QSAR (quantitative structure-activity relationship) models to correlate stereochemistry with receptor-binding affinities .

Q. How can researchers optimize the compound’s stability in polymer matrices for industrial applications?

  • Methodological Answer :

  • Co-polymerization : Incorporate the diacid into polyesters via melt polycondensation with diols (e.g., ethylene glycol) to enhance thermal resistance .
  • Additive engineering : Blend with antioxidants (e.g., hindered phenols) to mitigate thermal degradation during processing .
  • Accelerated aging tests : Use TGA-DSC (differential scanning calorimetry) to predict long-term stability under high-temperature conditions .

Methodological Challenges and Solutions

Q. What are the pitfalls in synthesizing high-purity this compound, and how are they addressed?

  • Challenges :

  • Racemization during ester hydrolysis.
  • Contamination from trans-isomers or 1,4-dicarboxylic acid analogs.
    • Solutions :
  • Use mild hydrolysis conditions (e.g., Ba(OH)₂ in aqueous methanol) to preserve stereochemistry .
  • Purify via recrystallization from ethanol/water mixtures or silica gel chromatography .

Q. How do regulatory constraints impact the use of cyclohexane-1,2-dicarboxylic acid derivatives in consumer products?

  • Methodological Answer : Derivatives like diisononyl esters (DINCH) are scrutinized under EU REACH for endocrine disruption. Researchers must:

  • Conduct OECD-compliant toxicity assays (e.g., OECD TG 457 for steroidogenesis) .
  • Monitor metabolites in biological matrices (e.g., urine) using GC-MS or LC-MS/MS .
  • Substitute with safer analogs (e.g., di(2-methyloctyl) esters) showing lower bioaccumulation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-cyclohexane-1,2-dicarboxylic acid
Reactant of Route 2
(1S,2S)-cyclohexane-1,2-dicarboxylic acid

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